molecular formula C11H10S3 B12619628 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione CAS No. 918503-90-9

5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione

Cat. No.: B12619628
CAS No.: 918503-90-9
M. Wt: 238.4 g/mol
InChI Key: RQALHIVCEHIJEP-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione is an organic compound that belongs to the class of dithiolethiones. This compound is characterized by the presence of a 1,2-dithiole-3-thione ring substituted with a 4-ethylphenyl group. Dithiolethiones are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-ethylphenyl isothiocyanate with a suitable dithiole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and proteins involved in oxidative stress and inflammation. It also affects signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethylphenyl)-3H-1,2-dithiole-3-thione is unique due to its dithiolethione core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

CAS No.

918503-90-9

Molecular Formula

C11H10S3

Molecular Weight

238.4 g/mol

IUPAC Name

5-(4-ethylphenyl)dithiole-3-thione

InChI

InChI=1S/C11H10S3/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3

InChI Key

RQALHIVCEHIJEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=S)SS2

Origin of Product

United States

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